molecular formula C10H18BrNO3 B12429071 (2R,4S)-1-Boc-2-(bromomethyl)-4-hydroxypyrrolidine

(2R,4S)-1-Boc-2-(bromomethyl)-4-hydroxypyrrolidine

Cat. No.: B12429071
M. Wt: 280.16 g/mol
InChI Key: PTHQYWRDNVOQQA-UHFFFAOYSA-N
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Description

Tert-butyl 2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a bromomethyl group and a hydroxyl group. The tert-butyl ester group is attached to the nitrogen atom of the pyrrolidine ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) under specific conditions.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods typically employ automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ester hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted derivatives are formed.

    Oxidation Products: Carbonyl compounds such as ketones or aldehydes.

    Reduction Products: Alkanes or alcohols.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Tert-butyl 2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its reactivity with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The tert-butyl ester group can undergo hydrolysis, releasing the active carboxylic acid moiety.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(bromomethyl)-4-hydroxybutanoate: Similar structure but with a butanoate backbone.

    Tert-butyl 2-(chloromethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Tert-butyl 2-(bromomethyl)-4-hydroxyproline: Similar structure but with a proline backbone.

Uniqueness

Tert-butyl 2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a bromomethyl group and a hydroxyl group on the pyrrolidine ring allows for diverse chemical transformations and interactions.

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl 2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3

InChI Key

PTHQYWRDNVOQQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)O

Origin of Product

United States

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